molecular formula C26H21N3O3S B2488033 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 1005053-62-2

2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B2488033
CAS No.: 1005053-62-2
M. Wt: 455.53
InChI Key: XZNBMIFJAYRVKG-UHFFFAOYSA-N
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Description

2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of nerve impulses.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and learning processes. By increasing the concentration of acetylcholine in the synaptic cleft, the compound enhances the transmission of nerve impulses in this pathway . This can potentially improve cognitive function, particularly in conditions like Alzheimer’s disease where cholinergic transmission is impaired.

Result of Action

The compound’s action results in enhanced cholinergic transmission, which can potentially improve cognitive function . In animal models, it has been shown to ameliorate scopolamine-induced amnesia, suggesting a potential role in the management of cognitive disorders like Alzheimer’s disease .

Properties

IUPAC Name

2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c27-15-19-18-13-7-8-14-20(18)33-26(19)28-24(30)21-22(16-9-3-1-4-10-16)29(32-23(21)25(28)31)17-11-5-2-6-12-17/h1-6,9-12,21-23H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNBMIFJAYRVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=CC=CC=C6)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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